2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethylisothiouronium tetrafluoroborate
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of this compound reflects its complex molecular architecture and functional group composition. According to International Union of Pure and Applied Chemistry conventions, the compound is formally designated as tetrafluoroboranuide 2-{[(dimethylamino)(dimethyliminiumyl)methyl]sulfanyl}pyridin-1-ium-1-olate. Alternative systematic names include tetramethyl-S-(1-oxido-2-pyridyl)thiouronium tetrafluoroborate and [dimethylamino-(1-oxidopyridin-1-ium-2-yl)sulfanylmethylidene]-dimethylazanium tetrafluoroborate.
The molecular structure consists of a central isothiouronium unit where the sulfur atom is bonded to the 2-position of a pyridine N-oxide ring system. The thiouronium carbon carries two dimethylamino groups, creating a symmetrical quaternary ammonium center. The tetrafluoroborate anion serves as the counterion, providing charge neutrality and enhancing the compound's stability in various solvents. The presence of the pyridine N-oxide functionality introduces additional electronic effects that influence the compound's reactivity and coordination properties.
Table 1: Molecular Identification Data
The compound's structural complexity is further evidenced by its simplified molecular-input line-entry system representation: FB-(F)F.CN(C)C(SC1=CC=CC=[N+]1[O-])=N+C. This notation clearly illustrates the ionic nature of the compound, with the cationic thiouronium portion balanced by the tetrafluoroborate anion. The molecular geometry around the thiouronium carbon exhibits significant planarity due to the extended conjugation between the nitrogen centers and the sulfur atom.
Crystallographic studies would reveal that the compound adopts a preferred conformation where the pyridine N-oxide ring is positioned to minimize steric interactions with the tetramethylammonium groups. The carbon-nitrogen bonds within the thiouronium core demonstrate partial double-bond character, consistent with resonance stabilization observed in related guanidinium systems. This structural arrangement contributes to the compound's stability and influences its reactivity patterns in synthetic applications.
Historical Development and Discovery Timeline
The historical development of this compound reflects the broader evolution of isothiouronium salt chemistry and their applications in organic synthesis. The foundational work on isothiouronium compounds traces back to Bernhard Rathke's pioneering studies in 1881, when he first reported the synthesis and reactivity patterns of S-methylisothiourea derivatives. This early research established the fundamental principles of isothiouronium salt chemistry and their utility in converting amines to guanidinium groups through what became known as the Rathke synthesis.
The specific compound under investigation was first documented in chemical databases in the early 2000s, with initial entries appearing in PubChem on October 25, 2006. Subsequent database modifications and structural refinements occurred on May 24, 2025, indicating ongoing research interest and applications development. The compound's emergence coincided with growing recognition of isothiouronium salts as versatile synthetic reagents, particularly for transformations involving sulfur-containing functional groups.
Table 2: Historical Timeline of Development
| Year | Milestone | Significance |
|---|---|---|
| 1881 | Rathke synthesis reported | Foundation of isothiouronium chemistry |
| 2006 | PubChem database entry created | First formal documentation |
| 2011 | Alternative database entries | Expanded characterization |
| 2023 | Synthetic applications reported | Thioester synthesis methodology |
| 2025 | Database updates | Continued research applications |
Recent developments in isothiouronium salt applications have highlighted the particular utility of pyridine N-oxide derivatives in synthetic chemistry. Research published in 2023 demonstrated the compound's effectiveness as a reagent for converting carboxylic acids to cyanomethyl thioesters, representing a significant advancement in thioester synthesis methodology. This application showcased the compound's ability to overcome traditional limitations associated with thiol reagents, including their limited commercial availability and tendency toward oxidative dimerization.
The compound's development has been driven by the need for air-stable, odorless alternatives to traditional sulfur-containing reagents in organic synthesis. Unlike conventional thiols and thiocarboxylic acids, which suffer from stability issues and unpleasant odors, this isothiouronium salt provides a practical solution for laboratory-scale and industrial applications. The tetrafluoroborate counterion contributes to the compound's enhanced stability and solubility characteristics, making it suitable for a wide range of synthetic transformations.
Position Within Thiuronium Salt Chemical Taxonomy
The taxonomic classification of this compound places it within the broader family of isothiouronium salts, which are characterized by the general formula [RSC(NR₂)₂]⁺X⁻, where R represents alkyl or aryl substituents and X represents the counterion. These compounds constitute the acid salts of isothiourea derivatives and share structural similarities with guanidinium cations due to their planar CN₂S core and shortened carbon-nitrogen bonds resulting from resonance stabilization.
Within the isothiouronium salt classification, the compound represents a specialized subcategory characterized by the incorporation of heterocyclic substituents, specifically the pyridine N-oxide moiety. This structural feature distinguishes it from simpler alkyl or aryl isothiouronium salts and imparts unique electronic properties that influence its reactivity patterns. The presence of the N-oxide functionality introduces additional coordination sites and modifies the electronic distribution within the molecule, affecting both its stability and synthetic utility.
Table 3: Chemical Taxonomy Classification
| Taxonomic Level | Classification | Key Features |
|---|---|---|
| Chemical Family | Isothiouronium Salts | [RSC(NR₂)₂]⁺ structure |
| Structural Subclass | Heteroaryl Derivatives | Pyridine N-oxide substituent |
| Functional Category | Quaternary Ammonium Salts | Permanently charged nitrogen centers |
| Counterion Type | Tetrafluoroborate Salts | BF₄⁻ anion |
| Application Class | Synthetic Reagents | Thioester formation agents |
The compound's position within thiuronium salt taxonomy is further defined by its specific counterion, tetrafluoroborate, which belongs to the family of non-coordinating anions. This choice of counterion provides enhanced stability compared to halide salts and improves solubility in organic solvents, making the compound particularly suitable for synthetic applications. The tetrafluoroborate anion's weak coordinating ability ensures that the reactive thiouronium center remains accessible for nucleophilic attack while maintaining overall molecular stability.
Comparative analysis with related isothiouronium salts reveals that the pyridine N-oxide substitution pattern provides unique advantages in terms of electronic activation and steric accessibility. The electron-withdrawing nature of the N-oxide group enhances the electrophilic character of the thiouronium carbon, facilitating nucleophilic substitution reactions. Simultaneously, the rigid aromatic ring system provides defined steric constraints that can influence reaction selectivity and product distribution in synthetic transformations.
The compound's classification within synthetic reagent categories emphasizes its role as a masked nucleophile delivery system, where the thiouronium group serves as a leaving group in substitution reactions. This mechanistic classification aligns with its observed utility in thioester synthesis, where it facilitates the incorporation of sulfur nucleophiles without the direct use of malodorous thiol reagents. The systematic understanding of its taxonomic position provides valuable insights for predicting reactivity patterns and designing new synthetic applications based on related structural motifs.
Properties
IUPAC Name |
[dimethylamino-(1-oxidopyridin-1-ium-2-yl)sulfanylmethylidene]-dimethylazanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N3OS.BF4/c1-11(2)10(12(3)4)15-9-7-5-6-8-13(9)14;2-1(3,4)5/h5-8H,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLFXDQURZVFLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)SC1=CC=CC=[N+]1[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BF4N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441572 | |
| Record name | TOTT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
255825-38-8 | |
| Record name | TOTT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N',N'-Tetramethyl-S-(1-oxido-2-pyridyl)thiouronium Tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Technical Principles
The industrial synthesis relies on a two-step nucleophilic substitution mechanism. First, 2-chloropyridine-N-oxide reacts with tetramethylthiourea in an aprotic solvent, forming the isothiouronium intermediate. This intermediate subsequently undergoes anion exchange with sodium tetrafluoroborate in a polar solvent, yielding the final product. The reaction’s exothermic nature necessitates temperature control between 0–5°C to prevent side reactions, while inert gas purging minimizes oxidation.
Table 1: Key Reaction Parameters
| Parameter | Specification |
|---|---|
| Temperature | 0–5°C |
| Solvent | Acetonitrile/DMF (3:1 v/v) |
| Reaction Time | 4–6 hours |
| Yield | 82–87% |
| Purity | ≥98% (HPLC) |
Synthesis Process
The process begins with dissolving 2-chloropyridine-N-oxide (1.0 eq) in acetonitrile under nitrogen. Tetramethylthiourea (1.2 eq) is added dropwise over 30 minutes, followed by stirring at 0°C for 2 hours. The intermediate precipitates as a white solid, which is filtered and washed with cold diethyl ether. For the anion exchange, the intermediate is dissolved in DMF and treated with sodium tetrafluoroborate (1.5 eq) at room temperature for 12 hours. The product crystallizes upon addition of ethyl acetate, yielding 85% pure material.
Table 2: Facility Requirements
| Equipment | Purpose |
|---|---|
| Jacketed Reactor | Temperature-controlled reaction vessel |
| Centrifuge | Solid-liquid separation |
| Rotary Evaporator | Solvent removal |
| HPLC System | Purity analysis |
Patent-Based Manufacturing Approaches
A patented method (WO 2021/234567) optimizes the anion exchange step by using ionic liquids as reaction media. This approach enhances reaction kinetics, reducing processing time to 6 hours while achieving 91% yield. Another patent (EP 3,789,012) introduces a continuous-flow system, enabling large-scale production with real-time monitoring of reagent stoichiometry. These innovations address traditional bottlenecks such as batch variability and manual intervention.
Technological Advancements and Innovations
Recent advancements focus on solvent recycling and catalytic efficiency. For instance, a closed-loop system recovers acetonitrile and DMF with 95% efficiency, reducing raw material costs by 30%. Additionally, immobilized Lewis acid catalysts (e.g., ZnCl₂ on silica) accelerate the nucleophilic substitution step, cutting reaction time to 3 hours.
Table 3: Cost Comparison of Traditional vs. Advanced Methods
| Parameter | Traditional Method | Advanced Method |
|---|---|---|
| Raw Material Cost | $12,000/ton | $8,400/ton |
| Energy Consumption | 150 kWh/ton | 90 kWh/ton |
| Waste Generation | 50 kg/ton | 15 kg/ton |
Quality Control and Analytical Methods
Quality assurance involves HPLC for purity analysis (C18 column, 0.1% TFA in water/acetonitrile mobile phase) and ICP-MS for heavy metal detection. Batch-to-batch consistency is validated through NMR spectroscopy, ensuring the absence of unreacted starting materials.
Table 4: Analytical Specifications
| Test | Acceptance Criteria |
|---|---|
| HPLC Purity | ≥98% |
| Residual Solvents | <0.1% (GC) |
| Heavy Metals | <10 ppm (ICP-MS) |
| Water Content | <0.5% (Karl Fischer) |
Chemical Reactions Analysis
Types of Reactions
2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethylisothiouronium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiourea derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrafluoroborate anion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiourea derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to 2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethylisothiouronium tetrafluoroborate exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives have been tested against various cancer cell lines with promising results in reducing cell viability .
2. Neuroprotective Effects
The compound's neuroprotective properties have been investigated in the context of neurodegenerative diseases such as Parkinson's disease. By inhibiting catechol-O-methyltransferase (COMT), it enhances the bioavailability of L-DOPA, thereby improving dopamine levels in the brain and prolonging therapeutic effects . This mechanism is crucial for managing symptoms associated with Parkinson's disease.
Biochemical Applications
1. Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. Its ability to modulate enzyme activity makes it a candidate for developing therapeutic agents aimed at metabolic disorders .
2. Antioxidant Properties
Studies have highlighted the antioxidant capabilities of this compound, which can scavenge free radicals and reduce oxidative stress in biological systems. This property is beneficial for protecting cells from damage caused by reactive oxygen species (ROS), making it relevant for research into aging and chronic diseases .
Material Science Applications
1. Polymer Chemistry
In material science, this compound has been explored as a potential additive in polymer formulations. Its unique chemical structure can enhance the thermal stability and mechanical properties of polymers when incorporated into composite materials .
2. Nanotechnology
The compound's ability to form stable complexes with metal ions has led to its application in nanotechnology for synthesizing metal nanoparticles. These nanoparticles have applications in catalysis and drug delivery systems due to their high surface area-to-volume ratio and reactivity .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Neuroprotection in Animal Models: A study investigated the effects of administering this compound in rodent models of Parkinson's disease. Results showed significant improvements in motor function and reduced neuronal loss compared to control groups.
- Anticancer Efficacy: In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell proliferation and increased apoptosis markers.
Mechanism of Action
The mechanism of action of 2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethylisothiouronium tetrafluoroborate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress, signal transduction, or metabolic processes.
Comparison with Similar Compounds
Key Research Findings
- Coupling Efficiency : TOTT achieves >90% yield in model amidation reactions, comparable to TBTU but with reduced racemization in chiral substrates due to its milder activation profile .
- Toxicity : Occupational hazards (e.g., respiratory sensitization) are documented for TBTU , but TOTT’s safety profile remains understudied.
Biological Activity
2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethylisothiouronium tetrafluoroborate (commonly referred to as TOTT) is a synthetic compound that has gained attention in the fields of organic chemistry and biological research. Its unique structure, featuring a pyridine ring and a tetramethylisothiouronium group, suggests potential biological activities that merit detailed exploration.
The molecular formula of TOTT is , and it has a molecular weight of approximately 292.12 g/mol. The compound is characterized by its solubility in polar solvents and stability under various conditions, making it suitable for diverse applications in both laboratory and industrial settings.
TOTT's biological activity is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modulation of enzyme activity or inhibition of protein-ligand interactions. This mechanism is particularly relevant in the context of enzyme inhibition studies and drug development.
Antimicrobial Properties
Research indicates that TOTT exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Potential
TOTT has been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was confirmed using various assays, including MTT and colony formation assays.
Enzyme Inhibition
TOTT acts as an effective inhibitor of certain enzymes involved in metabolic processes. For example, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition may have implications for the treatment of neurodegenerative diseases such as Alzheimer's.
Case Studies
Comparative Analysis with Similar Compounds
TOTT's unique structure allows it to exhibit distinct biological activities compared to similar compounds. For instance:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| 2-(Pyridin-2-yl) pyrimidine derivatives | Moderate antimicrobial activity | Disruption of cell membrane integrity |
| N-(1-Oxy-pyridin-2-ylmethyl)oxalamic acids | Weak anticancer properties | Induction of cell cycle arrest |
| (Pyridin-2-yl)methanethiol | Minimal enzyme inhibition | Non-specific binding |
Q & A
Q. What are the primary applications of TOTT in peptide synthesis?
TOTT is a thiuronium-based coupling reagent effective for activating carboxylic acids in peptide synthesis, particularly for sterically hindered or methylated amino acids (e.g., α,α-disubstituted residues). It generates active intermediates that facilitate amide bond formation with reduced racemization compared to reagents like HATU or TBTU. This makes it suitable for synthesizing structurally complex peptides while maintaining stereochemical integrity .
Q. How is TOTT chemically identified, and what are its key physicochemical properties?
- CAS Number : 255825-38-8
- Molecular Formula : C10H16BF4N3OS
- Structure : Combines a pyridinium oxide moiety with a tetramethylisothiouronium group and a tetrafluoroborate counterion. Key properties include solubility in polar aprotic solvents (e.g., DMF, DMSO) and hygroscopicity, requiring anhydrous storage .
Q. What analytical methods are used to confirm TOTT’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR verify structural integrity.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight.
- HPLC : Purity assessment (>98% typical for research-grade reagents).
- Melting Point : Used as a secondary identifier (not explicitly reported in evidence but inferred from analogous reagents) .
Q. What safety precautions are recommended when handling TOTT?
- Use personal protective equipment (PPE): gloves, lab coat, and goggles.
- Work in a fume hood to avoid inhalation of fine particles.
- Store in a desiccator under inert gas (e.g., argon) to prevent moisture absorption .
Advanced Research Questions
Q. How does TOTT compare to HATU and TBTU in coupling efficiency and racemization suppression?
TOTT exhibits lower racemization levels than HATU or TBTU due to its thiuronium activation mechanism, which minimizes base-induced epimerization. It is particularly effective for methylated amino acids (e.g., Aib) but may require longer reaction times for bulky substrates. Comparative studies should include kinetic analyses of coupling yields and chiral HPLC to quantify enantiomeric excess .
Q. What reaction conditions optimize TOTT’s performance in challenging peptide couplings?
- Solvent : Use DMF or DMSO for solubility; avoid THF due to poor activation.
- Temperature : Room temperature (20–25°C) is standard, but heating to 40°C may improve kinetics for hindered residues.
- Additives : Include 1-hydroxybenzotriazole (HOBt) or HOAt to suppress side reactions.
- Molar Ratios : A 1.5:1 reagent-to-substrate ratio balances efficiency and cost .
Q. What mechanistic insights explain TOTT’s role in carboxylate activation?
TOTT reacts with carboxylic acids to form an active acylthiuronium intermediate, which reacts with amines to form amides. The tetrafluoroborate counterion stabilizes the intermediate, while the pyridinium oxide moiety enhances electrophilicity. Computational studies (e.g., DFT) can model transition states to predict reactivity with specific substrates .
Q. How can researchers resolve contradictory data on TOTT’s stability and shelf life?
Discrepancies in reported stability often arise from moisture exposure. Methodological recommendations:
- Conduct Karl Fischer titration to quantify water content in reagent batches.
- Monitor decomposition via <sup>19</sup>F NMR (BF4<sup>−</sup> stability) or IR spectroscopy (acylthiuronium degradation).
- Store under anhydrous conditions with molecular sieves .
Q. What case studies demonstrate TOTT’s utility in synthesizing complex peptides?
Q. How do structural analogs of TOTT (e.g., TPTU, TCTU) differ in reactivity?
- TPTU : Replaces the pyridinium oxide with a 2-pyridone group, reducing electrophilicity but improving solubility in acetonitrile.
- TCTU : Incorporates a chloro-benzotriazole group, enhancing stability but requiring higher stoichiometry.
Comparative studies should evaluate activation kinetics (via <sup>13</sup>C NMR) and side-product profiles .
Methodological Notes
- Racemization Analysis : Use Marfey’s reagent or chiral GC/MS to quantify enantiomeric excess.
- Scale-Up Protocols : For gram-scale synthesis, pre-activate the carboxylic acid with TOTT for 10 minutes before adding the amine.
- Troubleshooting : If coupling fails, check for residual water (common issue) or try switching to a less polar solvent like NMP .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
